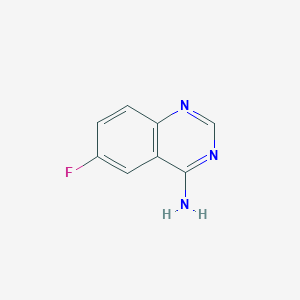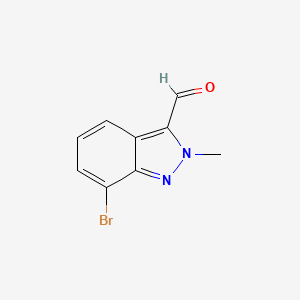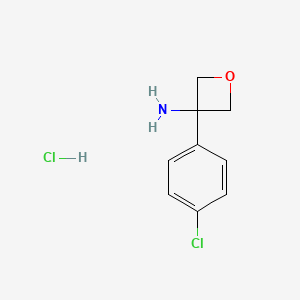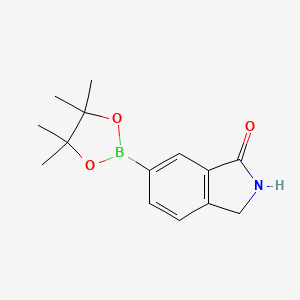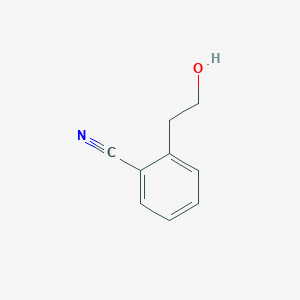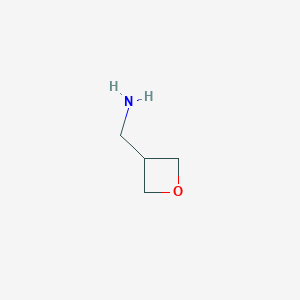![molecular formula C10H16N2O2 B1394229 (3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 26626-89-1](/img/structure/B1394229.png)
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Vue d'ensemble
Description
“(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a chemical compound with the CAS Number: 26626-89-1 . It has a molecular weight of 196.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a solid .Applications De Recherche Scientifique
Bioactive Compound Identification
Cyclic Dipeptide Isolation
(3S,8aS)-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione was identified as a newly isolated cyclic dipeptide from Burkholderia thailandensis MSMB43, demonstrating the potential for discovering novel compounds from bacteria (Liu, Wang, & Cheng, 2012).
Bioactive Metabolite Production
A study by Solecka et al. (2018) reported the isolation of a new metabolite, named JS-3, which is a variant of the compound, from Streptomyces sp. 8812, indicating its significance in the production of bioactive metabolites by bacteria (Solecka et al., 2018).
Algicidal Activity
Research by Li, Geng, and Yang (2014) identified algicidal compounds produced by Bacillus sp. Lzh-5, including hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its 3-isopropyl variant, effective against Microcystis aeruginosa (Li, Geng, & Yang, 2014).
Synthetic Methodologies and Structural Studies
Synthesis of Diastereomers
Herold et al. (2007) described the synthesis of new diastereomers of (4S,8aS)- and (4R,8aS)-4-phenyl-perhydropyrrole[1,2-a]pyrazine-1,3-diones, showcasing the diverse synthetic possibilities of related compounds (Herold et al., 2007).
Enantiomerically Pure Piperazines Synthesis
Vagala and Periasamy (2017) focused on synthesizing enantiomerically pure variants, demonstrating the complexity and importance of stereochemistry in these compounds (Vagala & Periasamy, 2017).
Bioactivity and Therapeutic Applications
Anti-Cancer Properties
Rajivgandhi et al. (2020) identified an anti-cancer compound from marine Streptomyces akiyoshiensis GRG 6 effective against MCF-7 breast cancer cells, highlighting the potential therapeutic applications (Rajivgandhi et al., 2020).
Aldose Reductase Inhibition
Negoro et al. (1998) synthesized a series of tetrahydropyrrolo[1,2-a]pyrazine derivatives as potent aldose reductase inhibitors, indicating its potential in treating conditions like diabetic complications (Negoro et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
(3S,8aS)-3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSJAENZJRHKAH-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
CAS RN |
26626-89-1 | |
| Record name | (3S,8aS)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



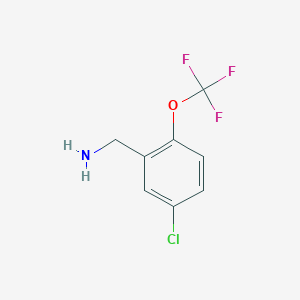
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)
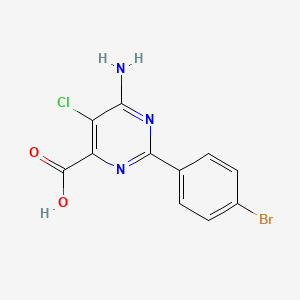

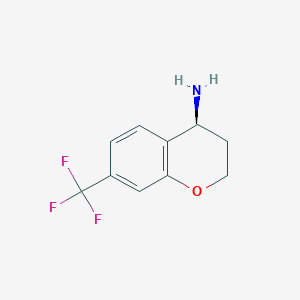
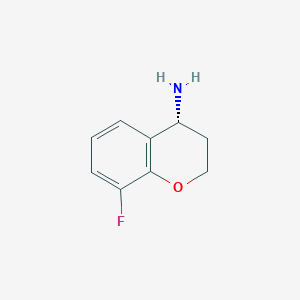
![Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1394154.png)
